molecular formula C14H13NO2 B1629332 Methyl 5-(p-tolyl)nicotinate CAS No. 893735-14-3

Methyl 5-(p-tolyl)nicotinate

Cat. No. B1629332
CAS RN: 893735-14-3
M. Wt: 227.26 g/mol
InChI Key: FTAHAUDTXYMHDP-UHFFFAOYSA-N
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Description

“Methyl 5-(p-tolyl)nicotinate” is a chemical compound with the molecular formula C14H13NO2 . It is a methyl ester of niacin, which is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .


Synthesis Analysis

The synthesis of similar compounds often involves reactions monitored by thin-layer chromatography carried out on silica plates . For instance, the Morita-Baylis-Hillman (MBH) reaction was performed by using propargyl aldehyde and methyl acrylate in the presence of DABCO to afford an MBH-adduct. This adduct was then subjected to O-acylation followed by allylic substitution with sodium azide to afford an enynyl azide .


Molecular Structure Analysis

The molecular structure of similar compounds is often established by single-crystal X-ray diffraction studies . The intermolecular interactions in the solid state are analyzed through Hirshfeld surface analysis (HSA). The third-order nonlinear optical properties are explored using open- and closed-aperture Z-scan techniques .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often involve copper-catalyzed intramolecular reactions . For instance, enynyl azide was allowed to react with diphenyl diselenide in the presence of CuCl2 .


Physical And Chemical Properties Analysis

“Methyl 5-(p-tolyl)nicotinate” has a molecular weight of 227.26 . More detailed physical and chemical properties may be obtained through further experimental studies.

Scientific Research Applications

Synthesis and Analytical Applications

  • Gas Chromatographic Technique Development : A study by Witkin et al. (1979) developed a gas chromatographic technique using a related compound, 5-(p-Hydroxyphenyl)-5-(p-tolyl)hydantoin, as an internal standard. This method aids in routine laboratory determination of certain urinary products, demonstrating the compound's use in advanced analytical techniques.

Pharmacological and Biological Activity

  • Antinociceptive Activity : Methyl nicotinate, closely related to Methyl 5-(p-tolyl)nicotinate, has been studied for its antinociceptive (pain-relieving) activity. Research by Erharuyi et al. (2015) showed that methyl nicotinate exhibits effective peripheral and central antinociceptive activity in mice models.

Chemical Synthesis and Modifications

  • Synthesis of Silyl-Substituted Derivatives : A method for preparing 4-silyl-substituted methyl nicotinates, related to Methyl 5-(p-tolyl)nicotinate, was described by Hoesl & Wanner (2010). This synthesis is valuable for developing new GABA uptake inhibitors, demonstrating the compound's relevance in medicinal chemistry.

  • Cross-Coupling Reaction Studies : The Suzuki-Miyaura cross-coupling reaction was used to prepare novel analogs of methyllycaconitine from methyl 5-bromo-nicotinate, as reported by Huang et al. (2008). This study highlights the chemical versatility of nicotinate derivatives.

Metabolic Pathways and Biochemistry

  • Metabolic Studies : The study of nicotinate metabolites, such as N'-methyl-4-pyridone-3-carboxamide, provides insights into the metabolism of nicotinamide and nicotinic acid, as researched by Shibata & Matsuo (1989). Understanding these metabolic pathways is crucial for comprehending the biological role of compounds like Methyl 5-(p-tolyl)nicotinate.

  • Enzymatic Study in Plant Cultures : The research by Upmeier et al. (1988) on S-adenosyl-L-methionine:nicotinic acid-N-methyltransferase from cell suspension cultures of soybean highlights the enzymatic processes involving nicotinate derivatives in plants.

  • of nicotinate derivatives in metabolic disorders.

Dermatological Research

  • Percutaneous Penetration Studies : The cutaneous penetration of methyl nicotinate, related to Methyl 5-(p-tolyl)nicotinate, was studied in humans using laser Doppler imaging. The research by Issachar et al. (1998) provides valuable insights into skin absorption characteristics, relevant for dermatological applications.

Chemical and Biochemical Synthesis

  • Synthesis of Nicotinate Esters : The work by Paine (1987) on synthesizing alkyl-substituted ethyl nicotinates demonstrates the chemical synthesis capabilities and potential applications of nicotinate derivatives in various fields.

  • Bisubstrate Inhibitors of NNMT : Babault et al. (2018) described the discovery of bisubstrate inhibitors of Nicotinamide N-methyltransferase (NNMT), which play a significant role in physiology and pathophysiology. This study, as found in Babault et al. (2018), highlights the biochemical potential of nicotinate derivatives.

Clinical Research Applications

  • Potential Skin Test for Schizophrenia : A pilot study conducted by Ward et al. (1998) explored the use of aqueous methyl nicotinate as a potential skin test for schizophrenia, demonstrating the compound's potential in clinical diagnostics.

Biochemical Pathways in Liver Cirrhosis

  • Study on N-Methylnicotinamide Production in Liver Cirrhosis : The metabolism of nicotinamide in liver cirrhosis was studied by Pumpo et al. (2001), focusing on the production of N-methylnicotinamide and 2-pyridone-5-carboxamide, thereby providing insights into the alterations in metabolic pathways in liver disease.

Mechanism of Action

While the mechanism of action of “Methyl 5-(p-tolyl)nicotinate” is not clear, it is thought that similar compounds, such as methyl nicotinate, promote the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

properties

IUPAC Name

methyl 5-(4-methylphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAHAUDTXYMHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602432
Record name Methyl 5-(4-methylphenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(p-tolyl)nicotinate

CAS RN

893735-14-3
Record name Methyl 5-(4-methylphenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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